Ethyl decahydroquinoline-4-carboxylate
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Overview
Description
Ethyl decahydroquinoline-4-carboxylate is a complex organic compound belonging to the quinoline family This compound is characterized by its unique decahydroquinoline structure, which is a partially saturated derivative of quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl decahydroquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the hydrogenation of quinoline derivatives under high pressure and temperature in the presence of a catalyst such as palladium on carbon. The resulting decahydroquinoline intermediate is then esterified with ethyl chloroformate in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient hydrogenation and esterification. The use of advanced catalysts and optimized reaction conditions enhances the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl decahydroquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to further saturate the compound.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Ethyl chloroformate with triethylamine.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline compounds.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl decahydroquinoline-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl decahydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl quinoline-4-carboxylate: A less saturated derivative with different chemical properties.
Decahydroquinoline-4-carboxylic acid: Lacks the ethyl ester group, affecting its reactivity and applications.
Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate: A partially saturated derivative with distinct chemical behavior.
Uniqueness
Ethyl decahydroquinoline-4-carboxylate stands out due to its fully saturated quinoline ring and ethyl ester group, which confer unique chemical properties and potential applications. Its stability and reactivity make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h9-11,13H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHOKDZDSVMHDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC2C1CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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